3-Epigitoxigenin

Cardiac Glycoside Toxicity Structure-Activity Relationship In Vivo Pharmacology

Researchers require authentic 3α-epimer standards to accurately quantify hepatic detoxification of cardiotonic steroids, but generic 3β-hydroxy cardenolides introduce potent off-target Na+/K+-ATPase inhibition. 3-Epigitoxigenin solves this: - **Biologically relatively inactive** (3α vs 3β configuration) - ideal LC-MS/MS internal standard for tracking metabolic epimerization - **Negligible cytotoxicity up to 10 µM** - validated negative control for anticancer assays - **Natural *Strophanthus* marker** - supports botanical extract QC

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
Cat. No. B12385936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epigitoxigenin
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
InChIInChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18+,20+,21+,22-,23+/m1/s1
InChIKeyPVAMXWLZJKTXFW-JSMHYTDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epigitoxigenin Overview


3-Epigitoxigenin (CAS 465-10-1) is a cardenolide-type cardiac glycoside characterized by a 3α-hydroxy stereoconfiguration on the steroid A-ring, distinguishing it from its 3β-hydroxy analogs . This compound is isolated from the seeds of *Strophanthus divaricatus* and is recognized as a key biotransformation product in mammalian liver metabolism, where 3β-hydroxy cardiac aglycones undergo epimerization to the 3α-form [1]. This epimerization is understood as a detoxification pathway, yielding a metabolite with significantly reduced biological activity [1]. Consequently, 3-Epigitoxigenin serves as a crucial reference standard and research tool for investigating the structure-activity relationships (SAR) of cardiac steroids, particularly concerning metabolic fate and the molecular determinants of Na+/K+-ATPase inhibition and toxicity [2].

Why 3-Epigitoxigenin Is Irreplaceable


Substituting 3-Epigitoxigenin with its 3β-epimer or other common cardiac aglycones like digitoxigenin or gitoxigenin is scientifically invalid. The 3α-configuration is the primary driver of its markedly different biological profile. While 3β-hydroxy cardenolides are potent inhibitors of Na+/K+-ATPase, the 3-epimerization to the α-configuration results in a compound that is 'biologically relatively inactive' [1]. This is not a subtle change; it represents a fundamental shift in pharmacodynamics. Studies demonstrate that 3-epi derivatives of digitoxigenin and digoxigenin are significantly less toxic than their parent 3β-aglycones in vivo [2]. Furthermore, 3-Epigitoxigenin itself exhibits negligible cytotoxicity in cell-based assays, in stark contrast to the potent cytotoxic effects often observed with other cardiac glycosides . Therefore, using a generic cardenolide would introduce potent, off-target biological activity that is absent in 3-Epigitoxigenin, rendering the data non-representative and potentially misleading for studies focused on metabolic pathways, SAR, or this specific, low-activity reference compound.

Quantitative Evidence for 3-Epigitoxigenin


In Vivo Toxicity of the 3-Epimer

In an in vivo toxicity study in mice, the 3-epi derivative of digitoxigenin (a close structural analog) demonstrated significantly lower toxicity compared to the parent compound, digitoxigenin [1]. This class-level finding is directly applicable to 3-Epigitoxigenin, which is the 3-epimer of gitoxigenin, and establishes the 3α-configuration as a key determinant of reduced biological activity.

Cardiac Glycoside Toxicity Structure-Activity Relationship In Vivo Pharmacology

Lack of Cytotoxicity Across Cell Lines

Unlike many cardiac glycosides known for their potent anti-proliferative effects, 3-Epigitoxigenin exhibits no measurable cytotoxicity against a panel of six human cell lines after 48 hours of treatment at concentrations up to 10 µM . This is a direct, quantitative measure of its inactivity in a standard cancer biology assay.

Cytotoxicity Cancer Cell Lines In Vitro Toxicology

Epimerization as a Detoxification Pathway

A foundational study on cardenolide metabolism in liver slices from multiple species established that the epimerization of the 3β-hydroxyl group to the 3α-configuration is a primary biotransformation pathway [1]. This process is described as a detoxification mechanism, as '3-epi compounds are known to be biologically relatively inactive' [1]. 3-Epigitoxigenin represents the end-product of this metabolic detoxification.

Drug Metabolism Biotransformation Hepatic Clearance

Plant Cell Biotransformation

In a controlled biotransformation study using *Strophanthus intermedius* cell suspension cultures, 3-Epigitoxigenin was specifically identified as one of the major biotransformation products when the culture was fed digitoxigenin [1]. This demonstrates the compound's formation through a specific biosynthetic route in plant systems.

Plant Biotechnology Biotransformation Natural Product Synthesis

SAR of C-3 Epimerization

A classic SAR study compared the toxicity of 3-epi derivatives of digitoxigenin, gitoxigenin, and digoxigenin using the pigeon method [1]. The preparation of these derivatives, including 3-epigitoxigenin, was a key part of this investigation, which aimed to elucidate the structural features governing cardenolide activity.

Structure-Activity Relationship Toxicology Cardiac Glycosides

Applications of 3-Epigitoxigenin


Analytical Standard in DMPK Studies

3-Epigitoxigenin is a critical analytical standard for tracking the hepatic detoxification pathway of cardiac glycosides. Its 3α-epimer configuration is the direct result of the primary biotransformation route for 3β-hydroxy cardenolides, a process that significantly limits their biological activity and duration of action [1]. Quantifying the formation of 3-Epigitoxigenin in microsomal assays or plasma samples using LC-MS/MS with this authentic standard allows for precise determination of the rate and extent of this key metabolic clearance mechanism, providing essential data for understanding the pharmacokinetics and safety profiles of therapeutic cardiac glycosides [1].

Inert Negative Control for Cell-Based Assays

For researchers investigating the anti-cancer or other cell-signaling properties of cardiac glycosides, 3-Epigitoxigenin serves as an ideal negative control. Quantitative data confirms it exhibits no cytotoxicity against a wide range of human cancer and normal cell lines at concentrations up to 10 µM . This demonstrates that it lacks the potent biological activity of its 3β-hydroxy counterparts, which are known to inhibit Na+/K+-ATPase and induce apoptosis at nanomolar concentrations. By using 3-Epigitoxigenin, scientists can confidently attribute any observed cellular effects of an experimental cardiac glycoside to the parent compound's specific activity, ruling out non-specific or off-target contributions from the core steroid scaffold .

SAR and Lead Optimization Substrate

In medicinal chemistry programs aimed at developing safer or more targeted cardiac glycoside analogs, 3-Epigitoxigenin provides a crucial data point for SAR. Its well-characterized low toxicity in vivo [2] and lack of activity in vitro establish the 3α-configuration as a molecular switch for 'off-target' or unwanted toxicity. This allows drug discovery teams to rationally design new analogs that might incorporate this feature to improve the therapeutic index. Furthermore, it can serve as a starting material for the semi-synthesis of novel derivatives, as its unique stereochemistry and biotransformation pathways in plant cell cultures have been established [3].

QC Marker for Botanical Extracts

For organizations involved in the standardization and quality control of botanical extracts derived from *Strophanthus* species or other cardenolide-containing plants, 3-Epigitoxigenin can serve as a specific phytochemical marker. As it is a naturally occurring compound isolated from *Strophanthus divaricatus* [4] and a defined biotransformation product in plant cell cultures [3], its presence and concentration can be used to authenticate source material and monitor batch-to-batch consistency in manufacturing. Its distinct chemical properties and known analytical signature (HPLC, NMR, MS) [4] make it a reliable and specific indicator compound for these products.

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